1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a pyridazine core substituted with a 2-methoxyphenyl group at position 6 and an N-linked pyridin-2-yl moiety. Its molecular formula is C23H22N5O2 (exact mass: 424.1775 g/mol). The structure combines a rigid pyridazine ring with a flexible piperidine-carboxamide scaffold, enabling interactions with diverse biological targets, including kinases and enzymes .
Properties
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-pyridin-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-29-19-7-3-2-6-17(19)18-9-10-21(26-25-18)27-14-11-16(12-15-27)22(28)24-20-8-4-5-13-23-20/h2-10,13,16H,11-12,14-15H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODXMTSFVMAUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazine ring, followed by the introduction of the methoxyphenyl group. The piperidine ring is then synthesized and coupled with the pyridazine derivative. Finally, the carboxamide group is introduced to complete the synthesis.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(2-Methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products:
- Oxidation of the methoxy group can yield 1-(6-(2-hydroxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide.
- Reduction of the carboxamide group can produce 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-amine.
- Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitrypanosomal Activity
- Recent studies have indicated that derivatives of pyridazine compounds, including the target compound, exhibit significant antitrypanosomal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. A related compound demonstrated an IC50 value of 0.38 μM, showcasing promising potential for further development in treating this disease .
-
Neuroprotective Properties
- The compound is being investigated for neuroprotective effects. Research suggests that similar piperidine derivatives can modulate neuroinflammation and provide protective effects against neurodegenerative diseases. These findings are crucial as they open avenues for developing treatments targeting conditions like Alzheimer’s and Parkinson’s disease .
-
Anticancer Activity
- Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation in various cancer types, including breast and colon cancers. The specific mechanism of action is under investigation, focusing on apoptosis induction and cell cycle arrest .
Pharmacological Insights
- ADME-Tox Profiles
- The pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles of the compound are critical for its development as a therapeutic agent. In vitro studies have shown favorable ADME-Tox characteristics, indicating low toxicity levels while maintaining efficacy against targeted pathogens or cancer cells .
Case Studies
Mechanism of Action
The mechanism of action of 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The methoxyphenyl and pyridazinyl groups can interact with hydrophobic pockets in proteins, while the piperidine and carboxamide groups can form hydrogen bonds with amino acid residues. These interactions can alter the function of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-4-Carboxamide Derivatives with Pyridazine/Pyridine Moieties
Compound A : 1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide (CAS: 1105217-39-7)
- Structure : Differs in the methoxyphenyl substitution (para vs. ortho) and the N-substituent (pyridin-2-yl methyl vs. pyridin-2-yl).
- The N-(pyridin-2-yl)methyl group in Compound A introduces a methylene spacer, possibly reducing hydrogen-bonding efficiency compared to the direct N-pyridin-2-yl linkage in the target compound .
Compound B : (R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structure : Features a naphthalenylethyl group and a 2-methoxypyridinyl-methyl substituent.
- The 2-methoxypyridinyl group shares a methoxy motif with the target compound but lacks the pyridazine core, suggesting divergent target selectivity (e.g., SARS-CoV-2 vs. kinase inhibition) .
Kinase Inhibitors with Piperidine-Carboxamide Scaffolds
SNS-032 : N-(5-((5-tert-Butyloxazol-2-yl)methylthio)thiazol-2-yl)piperidine-4-carboxamide
- Structure : Replaces pyridazine with a thiazole-oxazole system.
- Activity : A potent inhibitor of Cdk9 and Cdc7 , with IC50 values < 10 nM. The tert-butyloxazole group enhances kinase selectivity but reduces aqueous solubility compared to the target compound’s pyridazine-methoxy group .
LDC000067 : 3-[[6-(2-Methoxyphenyl)-4-pyrimidinyl]amino]-benzenemethanesulfonamide
Gamma-Secretase Modulators (GSMs) with Pyridazine Cores
BPN-15606 : (S)-N-(1-(4-Fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine
SARS-CoV-2 Inhibitors with Piperidine-Carboxamide Motifs
Compound C : (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structure : Naphthalenylethyl and 4-fluorobenzyl groups.
- Activity : Reported as a SARS-CoV-2 main protease inhibitor. The 4-fluorobenzyl group may improve target binding compared to the target compound’s pyridin-2-yl group, but the absence of a pyridazine ring limits cross-reactivity with kinase targets .
Structural-Activity Relationship (SAR) Analysis
Key Research Findings
- Kinase Inhibition : The target compound’s pyridazine and pyridin-2-yl groups align with ATP-binding sites in kinases like Cdk9 and Cdc7 , though its potency is likely lower than SNS-032 due to the absence of a thiazole-oxazole system .
- Enzyme Selectivity : Unlike BPN-15606, the target compound lacks imidazolylpyridinyl groups critical for γ-secretase modulation, suggesting divergent therapeutic applications .
- Antiviral Potential: Structural similarities to SARS-CoV-2 inhibitors (e.g., Compound C) imply possible protease inhibition, though empirical validation is needed .
Biological Activity
1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide, a complex heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and highlighting its therapeutic implications.
Chemical Structure and Properties
The compound features a pyridazinone core with a methoxyphenyl group and a piperidine moiety substituted with a pyridine ring. Its molecular formula is with a molecular weight of 389.4 g/mol . The structural characteristics suggest potential interactions with various biological targets, which are crucial for its pharmacological activity.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects against various pathogens. For instance, pyrrole benzamide derivatives demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, including cytochrome P450 isoforms. Notably, it exhibited potent reversible inhibition of CYP3A4 with an IC50 value of 0.34 μM .
- Anticancer Potential : Similar compounds have shown promise in cancer therapy by targeting specific pathways involved in tumor growth and survival.
Detailed Research Findings
The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Efficacy : A study focused on pyrrole derivatives showed that modifications to the phenyl group significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- CYP Enzyme Interaction : Another investigation into non-nucleoside inhibitors revealed that certain structural modifications led to increased selectivity and potency against CYP enzymes, suggesting that similar modifications may enhance the bioactivity of our compound of interest .
Q & A
Q. Critical Parameters :
- Solvent purity and degassing for cross-coupling reactions to prevent catalyst poisoning.
- Temperature control during amidation to avoid racemization.
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
How can computational methods improve synthetic efficiency and reaction design?
Advanced Research Focus
ICReDD’s integrated approach combines quantum chemical calculations (e.g., DFT for transition-state modeling) and machine learning to predict optimal reaction pathways. For example:
- Reaction Path Screening : Identifying energy barriers for pyridazine coupling steps to prioritize viable routes.
- Solvent Optimization : Using COSMO-RS simulations to select solvents that enhance yield while minimizing side reactions.
- Validation : Experimental corroboration with in-situ NMR or HPLC monitoring to verify computational predictions .
What analytical techniques are essential for structural confirmation and purity assessment?
Q. Basic Research Focus
| Technique | Key Data Points | Purpose |
|---|---|---|
| ¹H/¹³C NMR | δ 8.2–8.5 ppm (pyridazine H), δ 3.8 ppm (methoxy group), δ 4.2 ppm (piperidine) | Confirm regiochemistry and substituent positions . |
| IR Spectroscopy | 1650–1680 cm⁻¹ (amide C=O stretch), 1250 cm⁻¹ (C-O of methoxy) | Functional group verification. |
| HPLC-MS | Retention time (12.3 min, C18 column), m/z 406.2 [M+H]⁺ | Purity (>95%) and molecular weight confirmation . |
How should researchers address contradictory biological activity data in literature?
Advanced Research Focus
Discrepancies in reported IC₅₀ values (e.g., kinase inhibition assays) may arise from:
- Assay Variability : Differences in ATP concentrations or incubation times. Standardize protocols using guidelines from the Journal of Medicinal Chemistry.
- Compound Purity : HPLC-UV/ELSD validation (≥98% purity) to exclude impurities affecting activity .
- Cell Line Heterogeneity : Use isogenic cell lines and validate target engagement via Western blot or thermal shift assays .
Q. Mitigation Strategy :
- Reproduce key studies under controlled conditions.
- Meta-analysis of raw data from public repositories (e.g., ChEMBL).
What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
Q. Advanced Research Focus
- Core Modifications :
- Pyridazine Ring : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
- Piperidine Substituents : Explore sp³-hybridized carbons (e.g., methyl, cyclopropyl) to modulate conformational flexibility .
- Functional Group Replacement :
- Replace methoxy with bioisosteres (e.g., -OCF₃ or -CN) to improve pharmacokinetics.
- Amide-to-sulfonamide swaps to assess hydrogen-bonding requirements .
Q. Methodology :
- Parallel synthesis using robotic liquid handlers for high-throughput analog generation.
- In Silico Screening : Docking studies (AutoDock Vina) against target proteins (e.g., kinase domains) to prioritize analogs .
How to design stability studies for this compound under physiological conditions?
Q. Advanced Research Focus
- Forced Degradation :
- Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (37°C, 24 hrs) followed by LC-MS to identify hydrolysis products.
- Oxidative Stress : Treat with 3% H₂O₂, monitor for N-oxide formation .
- Plasma Stability : Incubate in human plasma (37°C, 1–6 hrs), quantify parent compound via LC-MS/MS.
- Light Sensitivity : Expose to UV (320–400 nm) for 48 hrs, track photodegradation .
Q. Data Interpretation :
- Degradation kinetics (t₁/₂) calculated using non-linear regression.
- Structural elucidation of major degradants via high-resolution MS/MS.
What in vitro models are suitable for preliminary toxicity profiling?
Q. Advanced Research Focus
- Hepatotoxicity : Primary human hepatocytes (3D spheroid models) to assess CYP450 inhibition (e.g., CYP3A4 IC₅₀).
- Cardiotoxicity : Patch-clamp assays on hERG-transfected HEK293 cells to measure IKr channel blockade.
- Genotoxicity : Ames test (TA98 and TA100 strains) with/without metabolic activation (S9 fraction) .
Q. Key Endpoints :
- EC₅₀ values compared to positive controls (e.g., doxorubicin for genotoxicity).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
